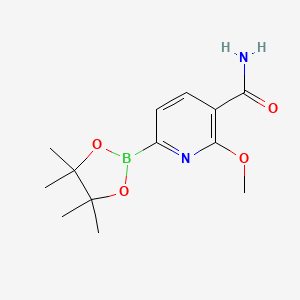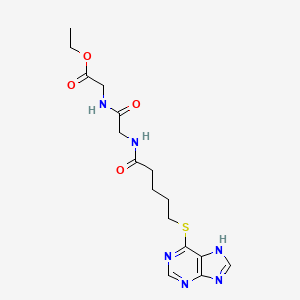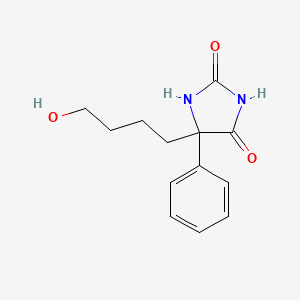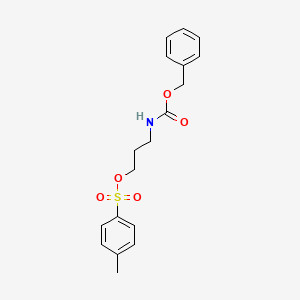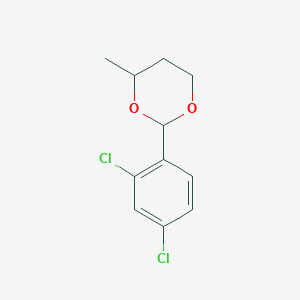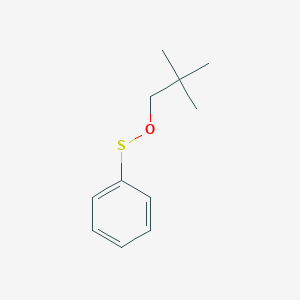![molecular formula C9H18N2O6 B13991009 2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane CAS No. 6263-70-3](/img/structure/B13991009.png)
2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane is a chemical compound known for its unique structure and properties It is characterized by the presence of nitro groups and methoxy groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane typically involves the reaction of 2-methyl-2-nitropropane with formaldehyde and a suitable nitroalkane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then isolated and purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be oxidized to form corresponding nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides, thiols, or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The methoxy groups can also influence the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-2-methylpropan-1-amine hydrochloride
- 1-Methoxy-2-methyl-2-propanol
- 2-Methyl-2-nitro-1-propanol
Uniqueness
2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
6263-70-3 |
|---|---|
Formule moléculaire |
C9H18N2O6 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
2-methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane |
InChI |
InChI=1S/C9H18N2O6/c1-8(2,10(12)13)5-16-7-17-6-9(3,4)11(14)15/h5-7H2,1-4H3 |
Clé InChI |
JQHRDDOWVBEGHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COCOCC(C)(C)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


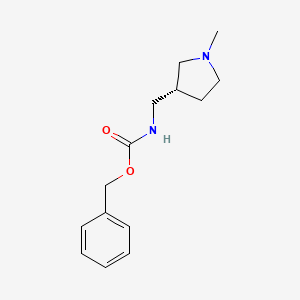
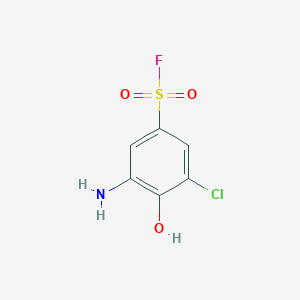
![6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine](/img/structure/B13990956.png)
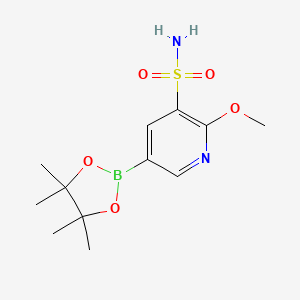

![Tert-butyl 1-[2-formyl-5-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B13990974.png)
![4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B13990987.png)
